4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. Its structure includes a boron atom bonded to two oxygen atoms and a cyclohexene ring, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-methylcyclohex-1-en-1-yl lithium or Grignard reagents with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the organometallic intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and yield, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can be substituted with various nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or THF.
Substitution: Halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Boronic
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylcyclohexen-1-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTDAXQXIPAWPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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